6-Bromo-2,3-dimethyl-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dimethyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACJHENIOITGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathway Elucidation
Diverse Synthetic Approaches for 6-Bromo-2,3-dimethyl-4-nitroaniline
The preparation of this compound is typically achieved through a multi-step synthesis originating from aromatic precursors. This process involves a series of sequential functionalization reactions, including nitration, bromination, and potentially the introduction of methyl and amino groups, depending on the starting material.
Multi-Step Synthesis from Aromatic Precursors
A plausible and strategic synthetic route to this compound commences with 2,3-dimethylaniline (B142581). This pathway is dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution reactions. The amino group is a potent activating ortho-, para-director, while the methyl groups are less powerful activating ortho-, para-directors.
The synthesis of this compound from 2,3-dimethylaniline would likely proceed via the following sequence:
Protection of the Amino Group: To prevent oxidation of the amino group and to control the regioselectivity of the subsequent nitration step, the amino group of 2,3-dimethylaniline is first protected. This is commonly achieved by acylation, for instance, through reaction with acetic anhydride (B1165640) to form the corresponding acetanilide (B955). The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help in controlling the reaction.
Nitration: The protected 2,3-dimethylacetanilide is then subjected to nitration. The directing effects of the acetamido and the two methyl groups will influence the position of the incoming nitro group. The acetamido group directs to the para position (position 4), and to a lesser extent, the ortho position (position 6). The methyl groups also direct ortho and para. The cumulative effect strongly favors the introduction of the nitro group at the 4-position, which is para to the powerful acetamido directing group and ortho to the 3-methyl group.
Bromination: Following nitration, the resulting 2,3-dimethyl-4-nitroacetanilide undergoes bromination. The acetamido group and the methyl groups are ortho-, para-directing, while the nitro group is a meta-director. The most activated position for electrophilic substitution would be the 6-position, which is ortho to the acetamido group and meta to the nitro group. Therefore, bromination is expected to selectively occur at the 6-position.
Deprotection of the Amino Group: The final step is the hydrolysis of the acetamido group to reveal the free amino group, yielding the target molecule, this compound. This is typically carried out under acidic or basic conditions.
For each step in the synthesis of this compound, the reaction conditions and choice of reagents are critical for maximizing yield and purity.
| Step | Reagents and Conditions | Purpose |
| Protection | Acetic anhydride, often in the presence of a mild base like sodium acetate (B1210297) or a solvent like glacial acetic acid. | To form the acetanilide, protecting the amino group from oxidation and moderating its activating effect. |
| Nitration | A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermicity and prevent side reactions. | To introduce the nitro group at the 4-position. The use of a mixed acid provides the nitronium ion (NO2+) as the electrophile. |
| Bromination | Molecular bromine in a solvent like acetic acid is a standard method. Alternatively, N-bromosuccinimide (NBS) in the presence of a catalyst can be used for a more controlled bromination. | To selectively introduce a bromine atom at the 6-position. |
| Deprotection | Acidic hydrolysis (e.g., with aqueous HCl or H2SO4) or basic hydrolysis (e.g., with aqueous NaOH) followed by neutralization. | To remove the acetyl protecting group and regenerate the amino functionality. |
Scalable Preparation Methods
For the industrial production of this compound, scalable and efficient synthetic methods are necessary. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.
Continuous flow reactors are increasingly being adopted for the industrial synthesis of fine chemicals, including substituted anilines. The key advantages of this technology include:
Enhanced Safety: Nitration reactions are highly exothermic and can be hazardous on a large scale in batch reactors. Continuous flow systems, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent temperature control, minimizing the risk of thermal runaways.
Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields and better selectivity, reducing the formation of unwanted byproducts.
Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch process. Instead of using larger reactors, the production capacity can be increased by running the reactor for longer periods or by using multiple reactors in parallel.
Both the nitration and bromination steps in the synthesis of this compound are well-suited for implementation in continuous flow systems. For instance, the nitration can be performed by continuously mixing a stream of the substrate with a stream of the nitrating agent in a temperature-controlled microreactor. Similarly, continuous bromination can be achieved by reacting the substrate with a bromine solution in a flow setup, which also allows for the safe handling of bromine.
Synthesis of Key Intermediates and Related Analogs
The primary precursor for the synthesis of this compound is 2,3-dimethylaniline . The industrial production of 2,3-dimethylaniline typically involves the nitration of commercial xylene, followed by the separation of the desired isomer and subsequent reduction of the nitro group to an amino group.
The synthesis of related analogs, such as 2-Bromo-3,6-dimethyl-4-nitroaniline , would involve similar synthetic strategies, but with a different order of functionalization or starting from a different isomer of dimethylaniline to achieve the alternative substitution pattern. The principles of directing effects of the various substituents remain the guiding factor in designing the synthetic route.
Preparation of Substituted Nitroaniline Precursors
The synthesis of this compound logically proceeds through the formation of its unbrominated precursor, 2,3-dimethyl-4-nitroaniline (B184224). A plausible synthetic route to this precursor begins with a commercially available starting material, such as 2,3-dimethylaniline. The amino group of the starting aniline (B41778) is a potent activating group and is ortho-, para-directing. Direct nitration of 2,3-dimethylaniline would likely lead to a mixture of products and potential oxidation of the aniline. Therefore, a common strategy is to protect the amino group as an acetanilide. This protection moderates the activating effect of the amino group and sterically hinders the ortho positions, favoring para-substitution.
The proposed multi-step synthesis is as follows:
Protection of the amino group: 2,3-dimethylaniline is acetylated using acetic anhydride or acetyl chloride to form N-(2,3-dimethylphenyl)acetamide. This step is crucial to control the subsequent nitration.
Nitration: The resulting acetanilide is then nitrated. The acetamido group is an ortho-, para-director. Given that the two methyl groups are at positions 2 and 3, the para position (position 4) relative to the acetamido group is sterically accessible, leading to the formation of N-(2,3-dimethyl-4-nitrophenyl)acetamide.
Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the free amine, 2,3-dimethyl-4-nitroaniline.
Bromination: The final step is the selective bromination of 2,3-dimethyl-4-nitroaniline to introduce a bromine atom at the 6-position. The strong activating and ortho-, para-directing amino group will direct the incoming electrophile. The position para to the amino group is already occupied by the nitro group. The two ortho positions are at C2 and C6. The C2 position is sterically hindered by the adjacent methyl group at C3. Therefore, bromination is expected to occur selectively at the C6 position.
This synthetic approach is analogous to the preparation of other substituted nitroanilines, where protection-nitration-deprotection sequences are standard procedures. For instance, the nitration of 2,5-dimethylacetanilide is a known method to produce 2,5-dimethyl-4-nitroacetanilide, which can then be hydrolyzed to the corresponding nitroaniline google.com.
| Step | Reactant | Reagents and Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | 2,3-Dimethylaniline | Acetic anhydride, typically with a mild base or acid catalyst | N-(2,3-dimethylphenyl)acetamide | Protection of the amino group to control reactivity and regioselectivity. |
| 2 | N-(2,3-dimethylphenyl)acetamide | Concentrated HNO₃, Concentrated H₂SO₄, low temperature (e.g., 0-5 °C) | N-(2,3-dimethyl-4-nitrophenyl)acetamide | Introduction of the nitro group at the para position. |
| 3 | N-(2,3-dimethyl-4-nitrophenyl)acetamide | Aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH), heat | 2,3-Dimethyl-4-nitroaniline | Deprotection to regenerate the free amino group. |
| 4 | 2,3-Dimethyl-4-nitroaniline | Bromine (Br₂) in a solvent like acetic acid or N-bromosuccinimide (NBS) | This compound | Regioselective introduction of the bromine atom. |
Derivatization Strategies Utilizing Complex Scaffolds (e.g., Oxazinone Derivatives)
Substituted anilines are valuable intermediates for the synthesis of more complex heterocyclic structures, such as those containing an oxazinone ring. A potential derivatization of this compound could involve its reaction with a precursor to form a benzoxazinone (B8607429) derivative. For example, the amino group of the aniline can act as a nucleophile, attacking an electrophilic center in another molecule to form a new ring system.
One plausible strategy involves the condensation of the aniline with a pre-synthesized benzoxazinone that has a suitable leaving group or undergoes ring-opening followed by recyclization. For instance, 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, prepared from 4-nitroanthranilic acid, can undergo condensation with various anilines bohrium.com. In a similar fashion, a related benzoxazinone could react with this compound. The reaction would likely proceed by nucleophilic attack of the aniline's amino group on the carbonyl carbon of the oxazinone ring, leading to ring opening and subsequent formation of a new amide bond, potentially followed by cyclization to a new heterocyclic system.
| Reactant 1 | Reactant 2 | Potential Reaction Type | Resulting Scaffold |
|---|---|---|---|
| This compound | A suitable 4H-3,1-benzoxazin-4-one derivative (e.g., 2-substituted) | Nucleophilic addition-elimination (condensation) | A quinazolinone derivative |
| This compound | An α-haloacyl halide (e.g., chloroacetyl chloride) followed by intramolecular cyclization | Acylation followed by intramolecular nucleophilic substitution | A 1,4-oxazin-3-one derivative fused to the aromatic ring |
Mechanistic Investigations of Synthetic Transformations
Understanding Regioselectivity and Stereoselectivity in Functionalization
The regioselectivity of the bromination of 2,3-dimethyl-4-nitroaniline is a critical aspect of the synthesis of the target compound. The outcome of this electrophilic aromatic substitution reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring.
The substituents are:
-NH₂ (Amino group): A strongly activating, ortho-, para-directing group.
-CH₃ (Methyl groups at C2 and C3): Weakly activating, ortho-, para-directing groups.
-NO₂ (Nitro group): A strongly deactivating, meta-directing group.
The positions on the ring available for substitution are C5 and C6. The directing effects of the substituents on these positions are as follows:
For position C5: This position is meta to the strongly activating -NH₂ group, ortho to the deactivating -NO₂ group, and para to the -CH₃ group at C2.
For position C6: This position is ortho to the strongly activating -NH₂ group, meta to the deactivating -NO₂ group, and meta to the -CH₃ group at C3.
The dominant directing influence is the powerful ortho-, para-directing amino group. It strongly activates the positions ortho and para to it. The para position is blocked by the nitro group. Of the two ortho positions (C2 and C6), the C2 position is already substituted with a methyl group. Therefore, the substitution is directed to the C6 position. The methyl groups at C2 and C3 also provide some activation, but their influence is secondary to the amino group. The deactivating nitro group directs incoming electrophiles to the positions meta to it (C2 and C6), which is consistent with substitution at C6. Thus, the cumulative directing effects of all substituents strongly favor the bromination at the C6 position.
The regioselectivity of bromination of substituted anilines can be highly dependent on the reaction conditions, such as the solvent and the brominating agent. For example, the bromination of anilines with N-bromosuccinimide (NBS) can be tuned by the choice of solvent, with polar solvents often favoring substitution at the position para to the amino group lookchem.comthieme-connect.com. In the case of 2,3-dimethyl-4-nitroaniline, the para position is blocked, simplifying the regiochemical outcome.
Role of Catalysts and Kinetic Studies in Reaction Pathways
For highly deactivated aromatic compounds, bromination with NBS can be effectively carried out in a strong acid solvent like concentrated sulfuric acid manac-inc.co.jp. The strong acid can protonate the NBS, increasing the electrophilicity of the bromine. In the context of the target synthesis, although the aniline ring is activated by the amino group, the presence of the nitro group might necessitate the use of a catalyst or forcing conditions to achieve efficient bromination.
Kinetic studies on the bromination of anilines have shown that the reaction is typically first order with respect to both the aniline and the brominating agent. The rate of reaction is influenced by the electron density of the aromatic ring; electron-donating groups increase the rate, while electron-withdrawing groups decrease it. In the oxidation of anilines by bromate (B103136) ion in an acidic medium, which can be a competing reaction, the rate shows a first-order dependence on both the substrate and the oxidant . The reaction mechanism is believed to involve the formation of an aniline-bromate complex in a rate-determining step. While specific kinetic data for the bromination of this compound is not available, the general principles of electrophilic aromatic substitution kinetics would apply.
The use of a Lewis acid catalyst, which is common in Friedel-Crafts reactions, is generally not effective for anilines. The lone pair on the nitrogen of the amino group coordinates with the Lewis acid, forming a complex. This complex formation deactivates the ring towards further electrophilic attack youtube.com. Therefore, Brønsted acids or specific brominating agents are more suitable for these substrates.
Advanced Characterization Techniques and Spectroscopic Analysis
Structural Elucidation through X-ray Crystallography
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
For a compound like 6-bromo-2,3-dimethyl-4-nitroaniline, single-crystal X-ray diffraction would be used to determine its crystal system, space group, and unit cell parameters. This analysis would precisely map the atomic coordinates, confirming the substitution pattern on the benzene (B151609) ring and revealing the planarity of the molecule and the torsion angles of the nitro and amino groups relative to the ring. While general challenges in crystallizing halogenated nitroanilines can include issues like crystal twinning or positional disorder of bulky substituents, specific data for the title compound is not publicly documented.
Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing
The crystal packing of nitroaniline derivatives is often dominated by a network of intermolecular hydrogen bonds, typically involving the amino group as a donor and the nitro group of an adjacent molecule as an acceptor. In the case of this compound, one would expect to observe N-H···O hydrogen bonds that link the molecules into chains, sheets, or more complex three-dimensional architectures. The presence of the bromine atom could also lead to other non-covalent interactions, such as Br···O or Br···N contacts, which would further influence the crystal packing. Analysis of related structures shows that such interactions are fundamental to the supramolecular assembly.
Vibrational Spectroscopy for Functional Group Identification and Molecular Structure
Vibrational spectroscopy, including both infrared and Raman techniques, is essential for identifying the functional groups within a molecule and confirming its structure. The vibrational modes are sensitive to the mass of the atoms and the strength of the chemical bonds, making the resulting spectrum a unique fingerprint for the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
An FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:
N-H stretching: Asymmetric and symmetric stretches of the primary amine (-NH₂) group, typically appearing in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic and aliphatic C-H stretches from the benzene ring and methyl groups, usually found between 2850-3100 cm⁻¹.
N-O stretching: Strong asymmetric and symmetric stretching vibrations from the nitro (-NO₂) group, expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
C-N and C-Br stretching: Vibrations for these bonds would appear at lower wavenumbers in the fingerprint region.
Studies on similar molecules like 2,6-dibromo-4-nitroaniline (B165464) confirm these general regions for the respective functional groups. nih.gov
Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy provides complementary information to FTIR. While polar groups like the nitro and amino functionalities are strong in the IR spectrum, the Raman spectrum often shows strong signals for the non-polar aromatic ring vibrations. The symmetric stretching of the nitro group also typically yields a strong Raman band. A combined FTIR and FT-Raman analysis, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. nih.gov For this compound, this combined approach would be necessary for a complete vibrational characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for organic compounds. The chemical shifts (δ) are reported in parts per million (ppm) and are indicative of the local electronic environment of each nucleus.
In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic proton, the amine protons, and the protons of the two methyl groups. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at 6.90 ppm corresponding to the single aromatic proton (Ar-H). The two methyl groups (CH₃) appear as singlets at 2.28 ppm and 2.35 ppm. The amine (NH₂) protons are observed as a singlet at 8.02 ppm.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Aromatic-H | 6.90 | Singlet |
| Methyl-H (CH₃) | 2.28 | Singlet |
| Methyl-H (CH₃) | 2.35 | Singlet |
| Amine-H (NH₂) | 8.02 | Singlet |
Solvent: CDCl₃, Frequency: 400 MHz
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet (UV) or visible light.
UV-Visible absorption spectroscopy is instrumental in identifying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. The electronic properties of nitroaniline derivatives are influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitro group, which can lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum. researchgate.net The presence of methyl and bromo substituents further modulates these electronic transitions. While specific UV-Vis data for this compound is not detailed in the search results, studies on similar nitroaniline compounds show characteristic absorption bands. researchgate.netdnpgcollegemeerut.ac.in
Photoluminescence, encompassing fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed light. The study of the photoluminescent properties of derivatives of this compound can provide insights into their excited-state behavior. For instance, the fluorescence quantum yields of nitro-substituted fluoresceins are known to be dependent on their structure and environment. researchgate.net Similarly, the introduction of substituents like bromine and nitro groups can influence the luminescent properties of various aromatic systems. bohrium.com Research on related nitroaniline derivatives has explored their potential in applications such as dyes, where their photophysical properties are of key importance. mdpi.com
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis and for characterizing chromophoric systems. The determination of the extinction coefficient is typically carried out using the Beer-Lambert law, by measuring the absorbance of solutions of known concentrations. researchgate.net For chromophores like nitroanilines, the extinction coefficient at the λmax is often high, indicating strong light absorption. researchgate.netrsc.org While a specific value for this compound is not provided, the methodology for its determination would involve preparing a series of solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption. rsc.orgnist.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule. For this compound (C₈H₉BrN₂O₂), the expected molecular weight is approximately 245.08 g/mol . synquestlabs.comvwr.com The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis, where the molecular ion breaks down into smaller, charged fragments, can provide valuable information about the molecule's structure. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), methyl groups (CH₃), and the bromine atom. nih.govthieme-connect.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic characteristics of chemical compounds.
Density Functional Theory (DFT) for Molecular Geometry Optimization.researchgate.net
DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Computational studies on nitroaniline derivatives often utilize DFT to predict structural parameters. researchgate.net The process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.
The accuracy of DFT calculations is dependent on the chosen functional and basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. researchgate.netresearchgate.net It is frequently paired with Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), to provide a good balance between computational cost and accuracy for organic molecules. researchgate.netasianpubs.orgrsc.org For instance, studies on similar nitroaniline compounds have successfully employed the B3LYP/6-311++G(d,p) level of theory for geometry optimization and to calculate various molecular properties. researchgate.netresearchgate.net
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps.asianpubs.orgrsc.org
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical stability and reactivity. asianpubs.orgrsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. asianpubs.org For nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the benzene (B151609) ring, while the LUMO is centered on the electron-withdrawing nitro group. rsc.org The HOMO-LUMO energy gap for similar p-nitroaniline derivatives has been calculated using DFT methods. thaiscience.info
Table 1: Calculated Electronic Properties of a Related Nitroaniline Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.15 to -4.87 |
| LUMO Energy | -2.78 to -2.62 |
| HOMO-LUMO Gap (ΔE) | 2.20 to 3.37 |
Data based on studies of similar nitroaniline derivatives. rsc.org
Electrostatic Potential (MESP) Mapping for Chemical Reactivity Prediction.researchgate.net
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP illustrates the charge distribution within a molecule, with negative potential regions (typically colored red or yellow) indicating areas rich in electrons and susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net In nitroaniline compounds, the negative potential is generally concentrated around the oxygen atoms of the nitro group, making them likely sites for electrophilic interaction. thaiscience.info Conversely, the positive potential is often found around the hydrogen atoms of the amino group. thaiscience.info
Charge Transfer Phenomena and Electron Delocalization
The interaction between electron-donating and electron-withdrawing groups within a molecule can lead to charge transfer and electron delocalization, which significantly influence its properties.
Natural Bond Orbital (NBO) Analysis.researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). researchgate.net This delocalization, or hyperconjugation, stabilizes the molecule. The stabilization energy, E(2), associated with these interactions can be quantified. In molecules like 6-bromo-2,3-dimethyl-4-nitroaniline, significant charge transfer is expected from the electron-donating amino group and the methyl groups to the electron-withdrawing nitro group, mediated by the aromatic ring. NBO analysis of similar molecules has confirmed charge transfer interactions and hydrogen bonding, which can enhance properties like optical nonlinearity. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aniline (B41778) |
| Nitrobenzene |
| 4-Nitroaniline |
| 3-Nitroaniline |
Natural Population Charge Analysis
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms within a molecule, providing a more chemically intuitive picture of atomic charges than other methods. For this compound, NPA would reveal the electronic influence of the electron-donating amino and methyl groups in concert with the electron-withdrawing nitro and bromo groups.
A hypothetical data table illustrating the expected trends in NPA charges is presented below. The exact values would be dependent on the level of theory and basis set used in the quantum chemical calculations.
Table 1: Hypothetical Natural Population Analysis (NPA) Charges for this compound
| Atom | Hypothetical NPA Charge (e) |
| Br | -0.05 to -0.15 |
| N (Nitro) | +0.40 to +0.50 |
| O (Nitro) | -0.40 to -0.50 |
| N (Amino) | -0.80 to -0.90 |
| C (Aromatic Ring) | Varied (+/- 0.10 to 0.30) |
| C (Methyl) | -0.50 to -0.60 |
| H (Amino/Methyl) | +0.20 to +0.40 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical simulations of infrared (IR) and Raman spectra are invaluable tools for assigning vibrational modes observed in experimental spectra. Using methods like Density Functional Theory (DFT), the vibrational frequencies and intensities of this compound can be calculated.
Key vibrational modes would include the symmetric and asymmetric stretching of the N-O bonds in the nitro group, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ range. The C-H stretching modes of the aromatic ring and methyl groups would appear around 2900-3100 cm⁻¹. The C-Br stretching vibration would be found at lower frequencies, typically below 700 cm⁻¹. By comparing the calculated spectra with experimental data, a detailed and accurate assignment of the vibrational bands can be achieved.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra. For this compound, these calculations would predict the electronic transitions and their corresponding absorption wavelengths (λmax). The primary electronic transition of interest in nitroanilines is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the π-conjugated system of the benzene ring. The presence of the bromine atom and methyl groups would modulate the energy of this transition. The calculated λmax would provide insight into the color of the compound and its potential as a chromophore.
Solvent Effects on Molecular Conformation and Electronic Properties
The properties of this compound can be significantly influenced by the polarity of its environment. Theoretical models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the molecule's conformation and electronic properties.
In polar solvents, an increase in the dipole moment of the molecule is expected due to the stabilization of the charge-separated ICT state. This stabilization would likely lead to a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the λmax would increase with increasing solvent polarity. The solvent can also influence the rotational barriers of the amino and nitro groups, potentially affecting the molecular conformation.
Non-Linear Optical (NLO) Properties and Related Theoretical Parameters
Molecules with a significant intramolecular charge transfer, like many nitroaniline derivatives, are known to exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Theoretical calculations can predict key NLO parameters, most notably the first hyperpolarizability (β).
The magnitude of β is directly related to the efficiency of second-harmonic generation. For this compound, the combination of a strong donor (amino) and acceptor (nitro) group on the π-conjugated ring suggests a potentially significant NLO response. Theoretical calculations would quantify the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These calculations are often performed using DFT methods with specialized basis sets. The results would allow for a comparison with known NLO materials and an assessment of the potential of this specific molecule in NLO applications.
Research Applications and Future Directions in Chemical Sciences
A Pivotal Intermediate in Advanced Organic Synthesis
6-Bromo-2,3-dimethyl-4-nitroaniline serves as a crucial building block in the synthesis of more complex organic molecules. Its molecular architecture, featuring a reactive amino group, a deactivating nitro group, and a bromine atom, allows for a variety of chemical transformations. The interplay of these functional groups, along with the steric influence of the two methyl groups, provides chemists with a versatile tool for constructing intricate molecular frameworks.
The synthesis of this intermediate itself typically involves a multi-step process, often starting with the nitration of 2,3-dimethylaniline (B142581), followed by a regioselective bromination. The control of reaction conditions during these steps is critical to ensure the desired isomer is obtained in high yield.
Crafting Colors: Synthesis of Dyes and Pigments through Chromophore Engineering
The structure of this compound makes it a valuable precursor in the synthesis of certain dyes, particularly azo dyes. The nitro group at the 4-position is a key component of the chromophore, the part of the molecule responsible for its color. This electron-withdrawing group, in conjugation with the aromatic ring and an auxochromic amino group, is fundamental to the electronic transitions that result in the absorption of visible light.
Furthermore, the methyl groups at the 2 and 3-positions provide steric hindrance, which can enhance the stability of the resulting dyes. While specific commercial dyes derived directly from this compound are not widely documented, its structural motifs are found in various colorants. For instance, related bromo-nitroaniline derivatives, such as 6-bromo-2,4-dinitroaniline, are utilized in the synthesis of novel reactive disperse dyes. nih.govmdpi.comresearchgate.net These dyes can incorporate silicon-containing reactive groups, enabling them to be used for coloring silicone rubbers with high fastness properties. nih.govresearchgate.net The synthesis of such dyes often involves the diazotization of the bromo-nitroaniline derivative, followed by coupling with a suitable aromatic compound. google.com
The table below illustrates the key functional groups of this compound and their role in chromophore engineering.
| Functional Group | Position | Role in Chromophore Engineering |
| Nitro (-NO2) | 4 | Primary electron-withdrawing group, essential for color generation. |
| Amino (-NH2) | 1 | Electron-donating group (auxochrome), modifies and intensifies color. |
| Bromo (-Br) | 6 | Can influence the shade of the dye and improve properties like lightfastness. |
| Methyl (-CH3) | 2, 3 | Provide steric hindrance, enhancing the stability of the dye molecule. |
Building Blocks for Modern Materials: Preparation of Polymers, Resins, and Advanced Materials
The functional groups present in this compound offer multiple avenues for its incorporation into polymers and advanced materials, imparting specific functionalities. The primary amino group can be readily transformed into a variety of reactive moieties suitable for polymerization reactions. For example, it can be acylated to introduce a polymerizable vinyl group or used in condensation polymerization to form polyamides or polyimines.
While direct polymerization of this compound is not extensively reported, the principles of polymer chemistry suggest its potential utility. The presence of the bromine atom and the nitro group can endow the resulting polymers with unique properties. For instance, the high molar refractivity of bromine can lead to polymers with a high refractive index, which are valuable in optical applications. The polar nitro group can enhance adhesion and modify the solubility of the polymer.
General strategies for incorporating such functional anilines into polymers include:
Chain-growth polymerization: Modification of the aniline (B41778) to contain a polymerizable group (e.g., a methacrylate) followed by radical polymerization.
Step-growth polymerization: Reaction of the amino group with difunctional monomers (e.g., diacyl chlorides or diepoxides) to form condensation polymers.
The resulting functional polymers could find applications as specialty resins, high-performance coatings, or materials with non-linear optical properties.
Exploring Catalytic Frontiers: Applications and Design of Novel Catalytic Systems
Direct catalytic applications of this compound are not widely documented in scientific literature. However, the structural features of this molecule suggest its potential as a precursor for the synthesis of ligands for metal-based catalysts or as a scaffold for organocatalysts.
A related compound, 4-Bromo-2,6-dimethylaniline, has shown utility in catalysis where its electron-donating methyl groups modulate reactivity in oxidation reactions. It is plausible that derivatives of this compound could be designed to act as ligands that coordinate with transition metals, thereby creating novel catalytic systems. The electronic properties of the aromatic ring, influenced by the bromo and nitro substituents, could fine-tune the activity and selectivity of the metallic center.
In the realm of organocatalysis, the amino group could be functionalized to create chiral catalysts for asymmetric synthesis. For example, it could be converted into a thiourea (B124793) or a squaramide, which are common hydrogen-bond donating groups in organocatalysis.
Contributions to Material Science and the Development of Functional Materials
The application of this compound extends into the broader field of material science, where it can be used to develop functional materials with specific, tailored properties. The presence of a heavy atom like bromine can be exploited in the design of X-ray absorbing materials or flame-retardant additives.
Furthermore, the nitroaniline core is a well-known motif in materials with non-linear optical (NLO) properties. The charge-transfer character from the amino group to the nitro group can lead to large molecular hyperpolarizabilities, a prerequisite for second-order NLO effects. By incorporating this molecule into a polymer matrix or a crystalline lattice with a non-centrosymmetric arrangement, it may be possible to create materials for applications in optoelectronics, such as frequency doubling of laser light.
The synthesis of novel heterocyclic compounds from this compound can also lead to new functional materials. For example, condensation reactions involving the amino group can be used to construct larger, more complex systems with potential applications as organic semiconductors or fluorescent probes.
Emerging Research and the Horizon for Novel Chemical Entities
Current research points towards the use of substituted anilines as versatile starting materials for the synthesis of novel heterocyclic compounds, which are of great interest in medicinal chemistry and material science. nih.gov The amino group of this compound can participate in cyclization reactions to form a variety of ring systems.
For example, a Skraup reaction, which is used to synthesize quinolines, could potentially be employed using a derivative of this compound. gfschemicals.com The resulting bromo-dimethyl-nitro-quinoline would be a highly functionalized heterocycle, offering multiple points for further chemical modification. Such complex heterocyclic structures are scaffolds for the development of new pharmaceuticals and functional dyes.
Future research could focus on exploring the following areas:
Development of novel synthetic methodologies: Utilizing the unique reactivity of this compound to access new chemical space. This could involve metal-catalyzed cross-coupling reactions at the bromine position or selective transformations of the nitro and amino groups.
Synthesis of advanced materials: Systematic investigation into the incorporation of this compound into polymers and metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or catalytic properties.
Medicinal chemistry applications: While outside the direct scope of this article, the synthesis of novel heterocyclic derivatives could lead to the discovery of new biologically active molecules.
Q & A
Q. What are the standard synthetic routes for 6-Bromo-2,3-dimethyl-4-nitroaniline?
The synthesis typically involves sequential functionalization of an aniline backbone. A plausible route includes:
- Methylation : Introducing methyl groups via Friedel-Crafts alkylation or direct alkylation of aniline derivatives.
- Bromination : Electrophilic bromination using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
- Nitration : Nitration with HNO₃/H₂SO₄ at low temperatures to avoid over-oxidation. Key intermediates (e.g., 4-Bromo-2,3-dimethylaniline) are characterized via NMR and IR spectroscopy to confirm regioselectivity .
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : Identifies substituent positions and confirms aromatic proton environments. For example, deshielded protons adjacent to electron-withdrawing nitro groups are observed downfield.
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹ for primary amines) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, often using SHELXL for refinement .
Advanced Research Questions
Q. How do substituent positions influence the reactivity of bromonitroaniline derivatives?
Substituents like bromine (electron-withdrawing), methyl (electron-donating), and nitro groups direct reactions regioselectively:
- Nucleophilic Substitution : Bromine at the ortho/para positions activates the ring for substitution, while methyl groups sterically hinder certain sites.
- Reduction : Nitro groups are reduced to amines under catalytic hydrogenation (H₂/Pd-C), but bromine may undergo hydrodehalogenation if conditions are too harsh. Comparative studies of analogs (e.g., 2-Bromo-4-fluoro-N-methyl-6-nitroaniline) show fluorine enhances electrophilicity at specific positions .
Q. What crystallographic challenges arise with halogenated nitroanilines?
- Twinned Data : High symmetry or pseudosymmetry in crystals can complicate structure solution. SHELXD or twin refinement in SHELXL is recommended .
- Disorder : Bulky substituents (e.g., methyl, bromine) may cause atomic positional disorder, requiring constrained refinement.
- Resolution Limits : High-resolution data (≤0.8 Å) is critical for resolving overlapping electron density from halogens and nitro groups .
Q. How can this compound serve in medicinal chemistry?
- Building Block : Its nitro group can be reduced to an amine for coupling with carboxylic acids or sulfonyl chlorides, forming amide/sulfonamide drug candidates.
- Enzyme Probes : The bromine atom facilitates radiolabeling (e.g., ⁷⁷Br) for tracking interactions with target enzymes. Analogous compounds (e.g., hydrazide derivatives) demonstrate antimicrobial activity via hydrogen bonding with bacterial proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
